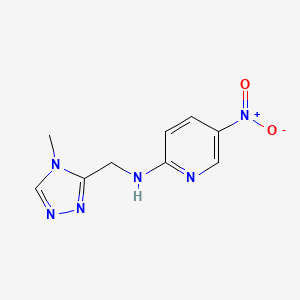![molecular formula C9H11N3 B14901702 (S)-1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)ethan-1-amine](/img/structure/B14901702.png)
(S)-1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)ethan-1-amine is a chiral amine compound featuring a pyrrolopyridine core. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)ethan-1-amine typically involves the construction of the pyrrolopyridine core followed by the introduction of the chiral amine group. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrrolopyridine ring through cyclization of appropriate precursors.
Chiral Amine Introduction: Use of chiral catalysts or chiral starting materials to introduce the (S)-amine group.
Industrial Production Methods
Industrial production methods would likely involve scalable versions of the laboratory synthesis, optimized for yield and purity. This might include:
Catalytic Hydrogenation: To introduce the amine group.
High-Pressure Reactions: For efficient cyclization.
化学反応の分析
Types of Reactions
(S)-1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents like ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce secondary amines.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism by which (S)-1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)ethan-1-amine exerts its effects would involve its interaction with specific molecular targets. This could include:
Binding to Receptors: Interaction with specific receptors in the body.
Enzyme Inhibition: Inhibiting the activity of certain enzymes.
Signal Transduction Pathways: Modulating signaling pathways within cells.
類似化合物との比較
Similar Compounds
®-1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)ethan-1-amine: The enantiomer of the compound.
1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)ethan-1-amine: Without the chiral center.
Uniqueness
(S)-1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)ethan-1-amine is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or achiral analogs.
特性
分子式 |
C9H11N3 |
|---|---|
分子量 |
161.20 g/mol |
IUPAC名 |
(1S)-1-(1H-pyrrolo[2,3-b]pyridin-6-yl)ethanamine |
InChI |
InChI=1S/C9H11N3/c1-6(10)8-3-2-7-4-5-11-9(7)12-8/h2-6H,10H2,1H3,(H,11,12)/t6-/m0/s1 |
InChIキー |
GXDQYVDEARNRRB-LURJTMIESA-N |
異性体SMILES |
C[C@@H](C1=NC2=C(C=C1)C=CN2)N |
正規SMILES |
CC(C1=NC2=C(C=C1)C=CN2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


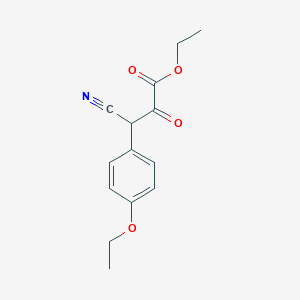
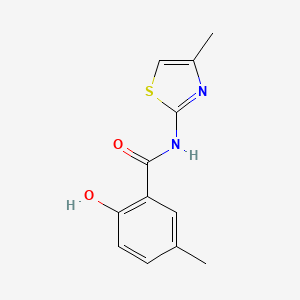
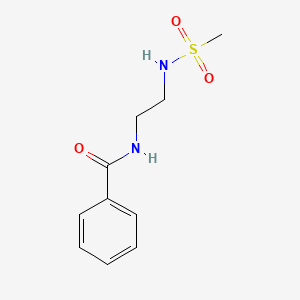

![7-Oxa-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B14901647.png)

![3-(3,3-Dimethyl-2-oxobutyl)thieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B14901663.png)
![3-Bromo-7-chloro-8-fluoro-5H-pyrido[3,2-b]indole](/img/structure/B14901671.png)
![2-[(Cyclopentyloxy)methyl]phenylZinc bromide](/img/structure/B14901678.png)

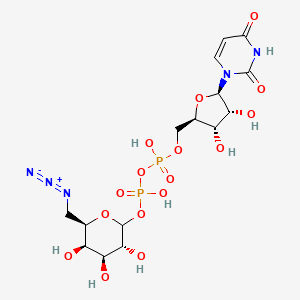
![Methyl (1-(bicyclo[2.2.1]Heptan-2-yl)ethyl)carbamate](/img/structure/B14901697.png)

